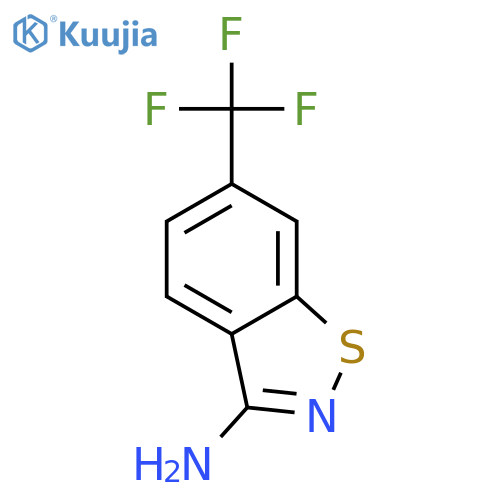

Cas no 657348-87-3 (1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-)

657348-87-3 structure

商品名:1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-

1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-

- 6-(TRIFLUOROMETHYL)-1,2-BENZOTHIAZOL-3-AMINE

- 6-(trifluoromethyl)benzo[d]isothiazol-3-amine

- DMDFAYWFNQVPEE-UHFFFAOYSA-N

- 657348-87-3

-

- インチ: InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-13-7(5)12/h1-3H,(H2,12,13)

- InChIKey: DMDFAYWFNQVPEE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.01255383Da

- どういたいしつりょう: 218.01255383Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 67.2Ų

1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A059006710-1g |

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |

657348-87-3 | 97% | 1g |

$1093.44 | 2023-09-01 | |

| Chemenu | CM523562-1g |

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |

657348-87-3 | 97% | 1g |

$*** | 2023-05-29 | |

| Alichem | A059006710-5g |

6-(Trifluoromethyl)benzo[d]isothiazol-3-amine |

657348-87-3 | 97% | 5g |

$2867.60 | 2023-09-01 |

1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)- 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

657348-87-3 (1,2-Benzisothiazol-3-amine, 6-(trifluoromethyl)-) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 624-75-9(Iodoacetonitrile)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量